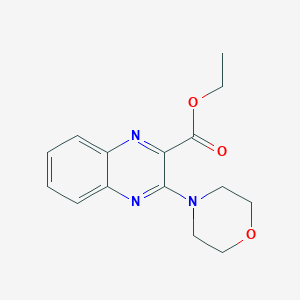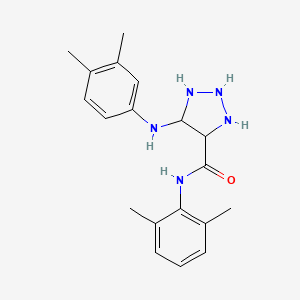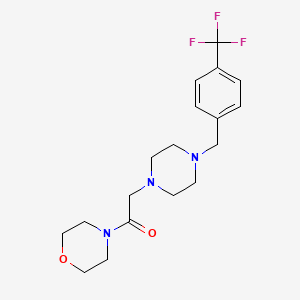
Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C15H17N3O3 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as “this compound”, has been a subject of extensive study over the past two decades . A common method for deriving quinoxaline involves a condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure typically requires high temperatures, a strong acid catalyst, and long hours of heating .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 287.319.
Scientific Research Applications
Mesomeric Betaines as Fluorescent Dipoles
Research by Smeyanov et al. (2017) explores the synthesis and properties of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers. These compounds exhibit fluorescent properties due to their cross-conjugated systems, where the highest occupied molecular orbital (HOMO) is predominantly located in the carboxylate group. This study highlights the potential application of such structures in fluorescent materials and sensing technologies (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Near-IR Absorbing Cyanine Dyes for Solar Cells
Wu et al. (2009) demonstrated the use of carboxylated cyanine dyes, which share structural similarities with Ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate, in improving the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization with these dyes leads to a significant enhancement in power conversion efficiency, showcasing their potential in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).
Antibacterial Activity of Quinoline-3-carboxylates
A study by Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera. The findings suggest moderate antibacterial potential, indicating the relevance of quinoline-3-carboxylate derivatives, including this compound, in developing new antibacterial agents (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Synthesis of New Chemical Entities
Li et al. (2019) described the synthesis of novel quinoline derivatives through the application of halomethylquinoline building blocks, showcasing the versatility of this compound and related compounds in synthesizing structurally novel entities with potential biological activities (Li, Xu, Li, Gao, & Chen, 2019).
Properties
IUPAC Name |
ethyl 3-morpholin-4-ylquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-15(19)13-14(18-7-9-20-10-8-18)17-12-6-4-3-5-11(12)16-13/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFTGJFGYAGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2627008.png)
![N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2627010.png)

![N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2627013.png)

![2-(3-nitrobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2627015.png)


![Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B2627021.png)


![Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2627026.png)


